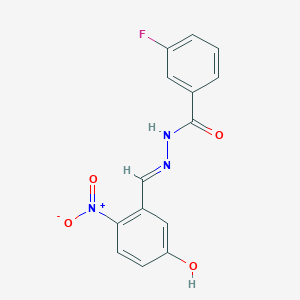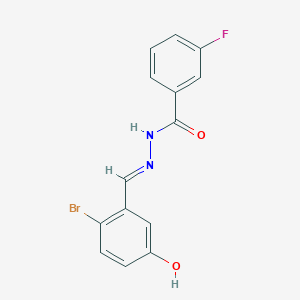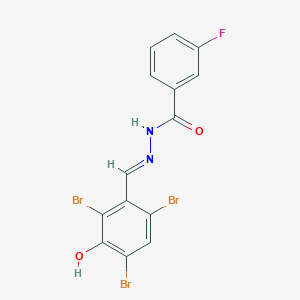
N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide
Overview
Description
N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide, also known as CF3, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CF3 is a member of the hydrazide family and has been studied for its ability to inhibit the growth of cancer cells. In
Mechanism of Action
The mechanism of action of N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often dysregulated in cancer cells. This compound inhibits this pathway by binding to the ATP-binding site of PI3K, which prevents the activation of downstream signaling molecules such as Akt and mTOR. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and high selectivity towards cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, this compound has been found to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin.
Advantages and Limitations for Lab Experiments
One advantage of N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. This compound has also been found to enhance the efficacy of other anticancer agents, which could lead to improved treatment outcomes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential of this compound as a combination therapy with other anticancer agents. Furthermore, more research is needed to determine the optimal dosage and administration route for this compound in vivo. Finally, the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders, should be explored.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its ability to inhibit the growth of cancer cells and has shown low toxicity and high selectivity towards cancer cells. This compound inhibits the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. This compound has several advantages as a potential cancer therapy, including its low toxicity and ability to enhance the efficacy of other anticancer agents. However, more research is needed to determine the optimal dosage and administration route for this compound in vivo. There are also several future directions for this compound research, including the development of more efficient synthesis methods and the investigation of the potential of this compound as a combination therapy with other anticancer agents.
Scientific Research Applications
N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the migration and invasion of cancer cells. This compound has been studied in various cancer types, including breast, lung, and prostate cancer.
properties
IUPAC Name |
N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c1-21-14-6-5-12(16)7-11(14)9-18-19-15(20)10-3-2-4-13(17)8-10/h2-9H,1H3,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJJJMRMSBSHBM-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



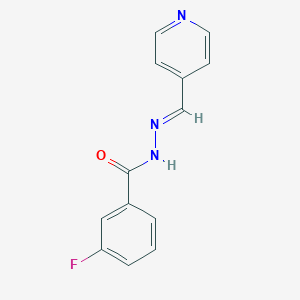

![3-(2-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B3841474.png)
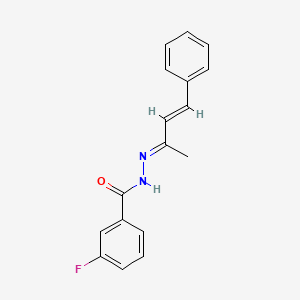

![3-fluoro-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B3841492.png)

![N'-[(4,5-dibromo-2-furyl)methylene]-3-fluorobenzohydrazide](/img/structure/B3841516.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B3841524.png)

![methyl 4-[2-(3-fluorobenzoyl)carbonohydrazonoyl]benzoate](/img/structure/B3841530.png)
